molecular formula C21H35NO2 B1143199 Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- CAS No. 174022-08-3

Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]-

Cat. No.: B1143199
CAS No.: 174022-08-3
M. Wt: 333.513
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- is a complex organic compound with a unique structure that includes phenolic, imino, and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenolic Core: The phenolic core is synthesized through the alkylation of phenol with tert-butyl groups. This can be achieved using Friedel-Crafts alkylation with tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Imino Group: The imino group is introduced through a condensation reaction between the phenolic core and an appropriate amine. This step often requires a dehydrating agent to drive the reaction to completion.

    Addition of the Hydroxymethyl Group: The final step involves the addition of the hydroxymethyl group, which can be achieved through a nucleophilic substitution reaction using formaldehyde and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, in the presence of a base or acid catalyst.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines.

    Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, including stabilizers and additives for plastics and resins.

Mechanism of Action

The mechanism of action of Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.

    Pathways Involved: The compound may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- can be compared with other similar compounds, such as:

    Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl-: Lacks the imino and hydroxymethyl groups, resulting in different chemical properties and reactivity.

    Phenol, 2,4-bis(1,1-dimethylethyl)-6-aminomethyl-: Contains an amino group instead of an imino group, leading to different biological activities.

    Phenol, 2,4-bis(1,1-dimethylethyl)-6-hydroxymethyl-: Similar structure but lacks the imino group, affecting its chemical behavior and applications.

Conclusion

Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]- is a versatile compound with significant potential in various fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it a valuable subject of scientific research and industrial applications.

Properties

IUPAC Name

2,4-ditert-butyl-6-[[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO2/c1-19(2,3)15-10-14(12-22-17(13-23)21(7,8)9)18(24)16(11-15)20(4,5)6/h10-12,17,23-24H,13H2,1-9H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLAJFNGSINFEB-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC(CO)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H](CO)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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